![molecular formula C18H17N5O2 B2471146 N-(4-oxo-4-(quinolin-8-ylamino)butyl)pyrazine-2-carboxamide CAS No. 1251706-65-6](/img/structure/B2471146.png)
N-(4-oxo-4-(quinolin-8-ylamino)butyl)pyrazine-2-carboxamide
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Description
N-(4-oxo-4-(quinolin-8-ylamino)butyl)pyrazine-2-carboxamide, also known as QBP, is a synthetic compound that has gained attention for its potential therapeutic applications in various fields of scientific research.
Scientific Research Applications
Corrosion Inhibition
Carboxamide derivatives like N-(quinolin-8-yl)quinoline-2-carboxamide have been studied for their inhibitive performance in corrosion prevention. These compounds, when used in hydrochloric acid solutions, act as corrosion inhibitors for mild steel. They exhibit this inhibitory action through adsorption at the metal/solution interface, adhering to the Langmuir adsorption isotherm. Their efficacy in corrosion prevention is attributed to the formation of a uniform film on the metal surface, leading to effective protection against corrosive elements (Erami et al., 2019).
Cancer Research and Treatment
Carboxamide palladium(II) complexes, including those with N-(quinolin-8-yl)pyrazine-2-carboxamide ligands, have shown promise in cancer research. These complexes have been observed to interact favorably with DNA and proteins like calf thymus (CT-DNA) and bovine serum albumin (BSA), indicating potential for targeted cancer therapies. Some of these complexes exhibit cytotoxic effects comparable to cisplatin, a common chemotherapy drug, while displaying lower toxicity on normal cells (Omondi et al., 2021).
Synthesis of Antitumor Compounds
Synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines has demonstrated that these compounds can be potent cytotoxins. They have been tested for growth-inhibitory properties against various cancer cell lines, including murine leukemia and human leukemia cells, with some showing significant effectiveness. This indicates the potential of these derivatives in the development of new antitumor drugs (Deady et al., 2003).
Reductive Cleavage Enhancement
Research on aromatic N-benzyl carboxamides, including those derived from quinoline, has shown their potential in facilitating reductive cleavage under mild conditions. This property is crucial in various chemical synthesis processes and could have implications in the development of new synthetic methodologies (Ragnarsson et al., 2001).
properties
IUPAC Name |
N-[4-oxo-4-(quinolin-8-ylamino)butyl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c24-16(7-3-9-22-18(25)15-12-19-10-11-20-15)23-14-6-1-4-13-5-2-8-21-17(13)14/h1-2,4-6,8,10-12H,3,7,9H2,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFENBCTXIPEBAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)CCCNC(=O)C3=NC=CN=C3)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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